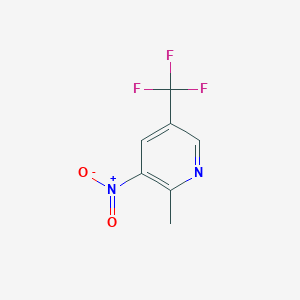

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

概要

説明

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-Methyl-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration reactions followed by purification processes such as recrystallization or distillation to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed:

Reduction: 2-Methyl-3-amino-5-(trifluoromethyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of the compounds formed, making it valuable in synthetic pathways for pharmaceuticals and agrochemicals .

Cycloaddition Reactions

This compound has been studied for its role in 1,3-dipolar cycloaddition reactions. Research indicates that it can participate effectively in these reactions, leading to the formation of pyrroline derivatives, which are crucial for developing new materials and biological agents .

Biological Applications

Antimicrobial and Anticancer Properties

Studies have shown that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For instance, certain nitropyridine derivatives have been evaluated for their efficacy against human tumor cells, demonstrating significant antimitotic activity . The unique physicochemical properties of the trifluoromethyl group contribute to these biological activities.

Pharmaceutical Development

The compound is also explored as a building block for new pharmaceuticals. Its derivatives have been incorporated into drug designs aimed at treating various conditions, including pain management and cancer therapy. The combination of the pyridine moiety with the trifluoromethyl group creates novel pharmacophores that enhance drug efficacy .

Agrochemical Applications

Pesticide Development

this compound is utilized in the agrochemical industry for developing pesticides. The trifluoromethyl group imparts specific properties that improve the effectiveness of crop protection agents against pests. Several agrochemicals containing this moiety have received regulatory approval and are commercially available .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used in 1,3-dipolar cycloaddition reactions |

| Biological Activity | Exhibits antimicrobial and anticancer properties | Significant antimitotic activity against tumors |

| Pharmaceuticals | Building block for drug development | Potential treatments for pain and cancer |

| Agrochemicals | Development of effective pesticides | Approved agrochemicals with trifluoromethyl |

Case Studies

-

Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated various nitropyridine derivatives, including this compound. The results indicated that certain derivatives showed promising growth inhibition rates against multiple cancer cell lines, highlighting their potential as therapeutic agents . -

Synthesis and Application in Agrochemicals

Research on trifluoromethylpyridines has led to the development of several new agrochemicals that effectively protect crops from pests while maintaining environmental safety standards. The unique properties of these compounds have facilitated their adoption in sustainable agricultural practices .

作用機序

The mechanism of action of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

類似化合物との比較

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 2-Fluoro-3-(trifluoromethyl)pyridine

Comparison: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

生物活性

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the nitro group can influence reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : C7H6F3N2O2

- Molecular Weight : 208.13 g/mol

- CAS Number : 1001234-56-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.

Biological Activities

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of pyridine derivatives. In particular, this compound demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential

- Research has shown that compounds containing nitro and trifluoromethyl groups can exhibit anticancer activity. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines, particularly in breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .

- Enzyme Inhibition

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results showed that it outperformed several conventional antibiotics in inhibiting the growth of resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 64 |

| Escherichia coli | 32 | Ampicillin | 128 |

Case Study 2: Anticancer Activity

A study involving human breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems. Studies suggest that it has a half-life of approximately 4 hours in plasma, with metabolism occurring primarily through cytochrome P450 enzymes .

特性

IUPAC Name |

2-methyl-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPQEILWSILMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633492 | |

| Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-69-7 | |

| Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。